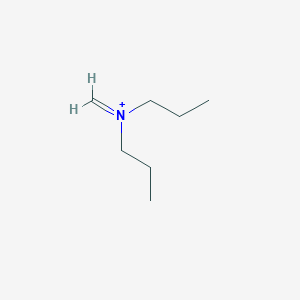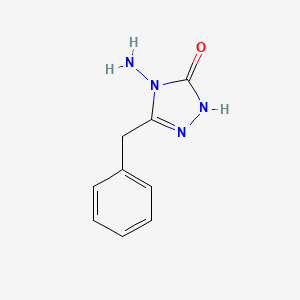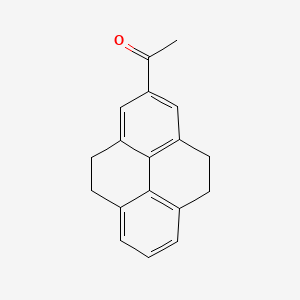![molecular formula C10H16O2 B14432101 (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one CAS No. 76735-29-0](/img/structure/B14432101.png)
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[222]octan-5-one is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one typically involves the use of specific starting materials and reaction conditions. One common method involves the enantioselective construction of the bicyclic scaffold through a series of chemical reactions. For example, the synthesis may start with a precursor molecule that undergoes cyclization to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
化学反応の分析
Types of Reactions: (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the development of new materials and chemical processes .
作用機序
The mechanism of action of (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds: Similar compounds to (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one include other bicyclic compounds with similar structural features. Examples include (1S,2R,4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and bicyclo[3.2.1]octane derivatives .
Uniqueness: What sets this compound apart is its specific oxabicyclo ring system and the presence of the trimethyl group, which confer unique chemical properties and potential applications. This compound’s distinct structure allows for specific interactions and reactivity that may not be observed in other similar compounds.
特性
CAS番号 |
76735-29-0 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(3,12-9)6-8(7)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 |
InChIキー |
RFXTXEOQEMTRHL-XCBNKYQSSA-N |
異性体SMILES |
C[C@]12CC[C@H](C(=O)C1)C(O2)(C)C |
正規SMILES |
CC1(C2CCC(O1)(CC2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




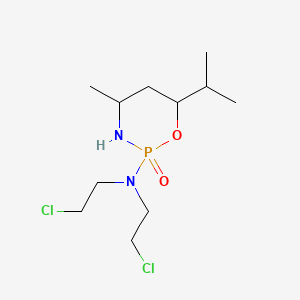
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
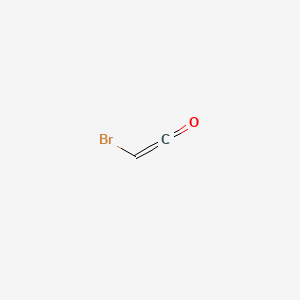

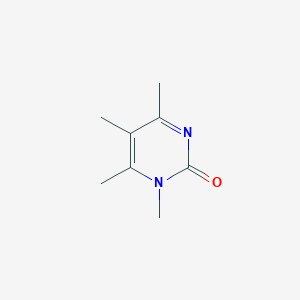
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)

